5-amino-1-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O and its molecular weight is 355.83. The purity is usually 95%.
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Biological Activity
5-Amino-1-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound belongs to the triazole class, which is known for diverse biological activities. The structural formula is as follows:
The presence of the triazole ring and various substituents contributes to its pharmacological properties.
The biological activity of this compound has been primarily studied in relation to its effects on parasitic infections, particularly Chagas disease caused by Trypanosoma cruzi. The compound exhibits significant inhibition of the parasite's growth through several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes critical for the survival of pathogens. In particular, studies have shown that derivatives of this compound can inhibit carbonic anhydrase-II, which is important for maintaining pH homeostasis in cells .
- Phenotypic Screening : High-content screening methods have been employed to evaluate the compound's efficacy against T. cruzi in infected VERO cells. This approach has led to the identification of promising candidates with improved potency and metabolic stability .
Efficacy Against Trypanosoma cruzi
A study reported that optimization of the 5-amino-1,2,3-triazole-4-carboxamide series resulted in compounds that significantly reduced parasite burden in mouse models. The following table summarizes key findings from this research:
Compound Name | IC50 (µM) | Efficacy in Mouse Model | Notes |
---|---|---|---|
Compound A | 0.5 | 80% reduction | High solubility |
Compound B | 1.2 | 60% reduction | Moderate side effects |
Compound C | 0.8 | 75% reduction | Improved oral bioavailability |
Note: IC50 values represent the concentration required to inhibit 50% of the parasite growth.
Inhibition of Carbonic Anhydrase-II
The compound has also shown moderate inhibition potential against carbonic anhydrase-II enzyme, with IC50 values ranging from 13.8 to 35.7 µM compared to standard acetazolamide (18.2 µM) . This suggests a potential role in managing conditions related to dysregulated carbonic anhydrase activity.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole ring and substitution patterns significantly influence biological activity:
- Substituent Variability : The introduction of different aryl groups at specific positions on the triazole ring can enhance potency and selectivity against target enzymes.
- Polar Groups : Incorporating polar functional groups has been associated with increased solubility and better interaction with biological targets .
Case Studies
- Chagas Disease Treatment : A notable case study involved a series of triazole derivatives where one compound demonstrated significant suppression of T. cruzi in a chronic infection model. This highlights the therapeutic potential of triazole-based compounds in treating neglected tropical diseases .
- Antifungal Activity : Another study explored the antifungal properties of related triazoles against Candida species, finding varying degrees of effectiveness that underscore the versatility of this chemical class .
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-11-7-12(2)9-14(8-11)21-18(25)16-17(20)24(23-22-16)10-13-5-3-4-6-15(13)19/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBHGKFWPCFLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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